molecular formula C23H23N3O3S B11667589 N-benzyl-N-(4-{[(2E)-2-(1-phenylethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

N-benzyl-N-(4-{[(2E)-2-(1-phenylethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

Cat. No.: B11667589
M. Wt: 421.5 g/mol
InChI Key: SVSOTSMSBORROD-HKOYGPOVSA-N
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Description

N-BENZYL-N-(4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl group, a phenylethylidene hydrazinecarbonyl moiety, and a methanesulfonamide group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazinecarbonyl derivative, followed by the introduction of the benzyl and methanesulfonamide groups under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, benzyl halides, and methanesulfonyl chloride. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to corresponding amines.

    Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted benzyl or phenyl compounds, depending on the reaction pathway and conditions.

Scientific Research Applications

N-BENZYL-N-(4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-BENZYL-N-(4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-[4-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)phenyl]methanesulfonamide
  • N-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
  • N-benzyl-N-(4-{N’-[(1E)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}phenyl)methanesulfonamide

Uniqueness

N-BENZYL-N-(4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[(E)-1-phenylethylideneamino]benzamide

InChI

InChI=1S/C23H23N3O3S/c1-18(20-11-7-4-8-12-20)24-25-23(27)21-13-15-22(16-14-21)26(30(2,28)29)17-19-9-5-3-6-10-19/h3-16H,17H2,1-2H3,(H,25,27)/b24-18+

InChI Key

SVSOTSMSBORROD-HKOYGPOVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

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